molecular formula C14H17NO4 B14876023 3-(Carboxymethyl)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid

3-(Carboxymethyl)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B14876023
M. Wt: 263.29 g/mol
InChI Key: UVJDDKAHSRTPGH-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with carboxymethyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsThe final step often involves the carboxylation of the intermediate product to introduce the carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

3-(Carboxymethyl)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The carboxymethyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, altering their activity. The phenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3-(Carboxymethyl)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid: is similar to other pyrrolidine derivatives such as:

Uniqueness

The presence of both carboxymethyl and carboxylic acid groups in this compound makes it unique. These functional groups enhance its solubility in water and its ability to form hydrogen bonds, which can be crucial for its biological activity and interactions with other molecules .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

3-(carboxymethyl)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H17NO4/c1-15-8-7-14(13(18)19,9-11(16)17)12(15)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3,(H,16,17)(H,18,19)

InChI Key

UVJDDKAHSRTPGH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1C2=CC=CC=C2)(CC(=O)O)C(=O)O

Origin of Product

United States

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